molecular formula C13H14ClNO2 B188491 1-BOC-4-Chloroindole CAS No. 129822-46-4

1-BOC-4-Chloroindole

Cat. No. B188491
M. Wt: 251.71 g/mol
InChI Key: SNYOMIGRAXEOBR-UHFFFAOYSA-N
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Description

1-BOC-4-Chloroindole, also known as 4-chloro-N-(Boc)-indole-2-boronic acid, is a chemical compound with the empirical formula C13H15BClNO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as 1-BOC-4-Chloroindole, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular weight of 1-BOC-4-Chloroindole is 295.53 g/mol . The molecular formula is C13H15BClNO4 . The InChI key is HUWASNXIUPJIJH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Boc group in 1-BOC-4-Chloroindole is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Boron-Containing Compounds in Medicine

Boron-containing compounds (BCCs) have shown expanding medicinal potential, including use as antibiotics or chemotherapeutic agents. Research highlights BCCs' roles in prevention, diagnosis, and therapy across a variety of conditions, demonstrating their broad applicability in medicinal chemistry (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014).

Boron in Drug Design

The review by Ciani and Ristori (2012) discusses the unique properties of boron that make it suitable for a variety of applications in chemistry, technology, and medicine. It emphasizes the need for further investigation into the assembly of boronated compounds for drug design, highlighting the potential for innovative drugs based on boron's unique chemical characteristics (Ciani & Ristori, 2012).

Boron Diffusion in Nuclear Reactors

A comprehensive review by Yu et al. (2020) focuses on boron dilution accidents in nuclear reactors, emphasizing the importance of boron concentration management for reactor safety. This paper could provide insights into the use of boron compounds in safety-critical applications outside of a direct chemical context (Yu et al., 2020).

Boron Removal Techniques

Research by Theiss, Ayoko, and Frost (2013) reviews methods for removing boron species from water using layered double hydroxides (LDHs), highlighting the importance of managing boron levels in environmental contexts. This work might indirectly relate to understanding the environmental impact and treatment of boron-containing compounds (Theiss, Ayoko, & Frost, 2013).

Boron Isotope Ratios

A review on the determination of boron isotope ratios by Aggarwal and You (2017) discusses mass spectrometry techniques for boron analysis, which could be relevant for studying boron-containing compounds like 1-BOC-4-Chloroindole in scientific research (Aggarwal & You, 2017).

Safety And Hazards

1-BOC-4-Chloroindole is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYOMIGRAXEOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464797
Record name 1-BOC-4-Chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-4-Chloroindole

CAS RN

129822-46-4
Record name 1-BOC-4-Chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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